molecular formula C5H7ClF3N3O B1445649 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1423033-45-7

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Cat. No.: B1445649
CAS No.: 1423033-45-7
M. Wt: 217.58 g/mol
InChI Key: LNGWQKNILQJHNQ-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring

Biochemical Analysis

Biochemical Properties

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it interacts with cytochrome P450 enzymes, leading to altered metabolic pathways and reduced enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, by modulating their phosphorylation states . This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . It also binds to intracellular proteins, affecting its localization and accumulation within specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of hydrazine derivatives with trifluoromethyl ketones under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with methylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWQKNILQJHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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